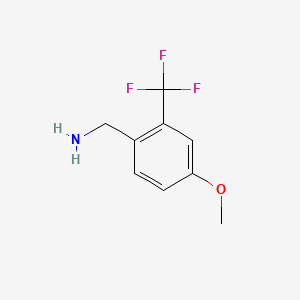

4-Methoxy-2-(trifluoromethyl)benzylamine

Description

4-Methoxy-2-(trifluoromethyl)benzylamine is a fluorinated benzylamine derivative with a methoxy (-OCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. This compound is widely utilized in pharmaceutical and agrochemical synthesis due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability . Its structural features make it a critical intermediate for developing enzyme inhibitors, PET imaging agents, and antifungal agents . Commercial availability (e.g., CymitQuimica, Alfa) underscores its industrial relevance .

Properties

IUPAC Name |

[4-methoxy-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRJRPNJFJEEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Starting Material Selection

The synthesis begins with 4-methoxybenzaldehyde or 4-methoxybenzonitrile as the core aromatic substrate. These compounds provide the methoxy functionality at the para position relative to the benzylamine moiety.

Step 2: Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced at the ortho position (relative to the methoxy group) via nucleophilic trifluoromethylation. Common reagents include:

- Trifluoromethyl iodide (CF₃I)

- Togni's reagent

- Langlois reagent (sodium trifluoromethanesulfinate) in the presence of oxidants

Reaction conditions typically involve:

- Catalysts such as copper or iron complexes

- Elevated temperatures (80–120°C)

- Solvent systems like acetonitrile or dimethylformamide (DMF)

4-Methoxybenzonitrile + CF₃I + Cu catalyst → 4-Methoxy-2-(trifluoromethyl)benzonitrile

Step 3: Conversion of Nitrile to Benzylamine

The nitrile intermediate is reduced to the corresponding benzylamine using:

- Lithium aluminum hydride (LiAlH₄) at low temperatures

- Alternatively, catalytic hydrogenation over Pd/C or Raney Ni under mild conditions

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0–25°C

- Duration: 4–12 hours

This step yields 4-Methoxy-2-(trifluoromethyl)benzylamine .

Detailed Reaction Conditions and Data Table

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1. Trifluoromethylation | CF₃I, Cu catalyst | Copper(I) iodide | Acetonitrile | 80–120°C | 4–8 hours | Selective ortho trifluoromethylation |

| 2. Nitrile reduction | LiAlH₄ | — | THF | 0–25°C | 4–12 hours | Converts nitrile to primary amine |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are favored to enhance safety, control, and yield. Key features include:

- Reagent addition: Precise dosing of CF₃I and reducing agents

- Reaction control: Temperature and pressure regulation

- Purification: Chromatography or crystallization to achieve high purity

Patent literature indicates that optimized flow processes can produce grams to kilograms of the target compound efficiently, with minimized by-products.

Alternative Synthetic Strategies

- Direct trifluoromethylation of benzylamine derivatives: Using electrophilic trifluoromethylating agents under radical conditions.

- Sandmeyer-type reactions: Diazotization of aromatic amines followed by trifluoromethylation.

Research Findings and Data Summary

Recent research demonstrates that trifluoromethylation of aromatic compounds is facilitated by copper catalysis, with yields often exceeding 70%. Reduction of nitriles to amines using LiAlH₄ is well-documented, providing high purity products suitable for pharmaceutical and industrial applications.

Notes and Recommendations

- Reaction selectivity is critical to avoid poly-substitution.

- Handling of reagents like CF₃I requires safety precautions due to toxicity and volatility.

- Purification techniques such as recrystallization or chromatography are essential to remove residual catalysts and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane derivative.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkane derivatives.

Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Chemistry

4-MTA serves as a building block in the synthesis of complex organic molecules. It is particularly useful in:

- Synthesis of Benzamide Derivatives: The compound has been utilized in synthesizing various benzamide derivatives, which are essential in pharmaceutical chemistry due to their biological activity.

- Reactivity Studies: Its chemical structure allows for diverse reactivity patterns, including nucleophilic substitutions and reductions, making it an excellent candidate for studying reaction mechanisms .

Biology

In biological research, 4-MTA is investigated for its potential as a biochemical probe . Its applications include:

- Enzyme Interaction Studies: The compound can modify enzyme activity, providing insights into enzyme kinetics and mechanisms. It has been shown to inhibit specific enzymes, making it useful for studying metabolic pathways .

- Cellular Effects: Research indicates that 4-MTA can influence gene expression and cellular metabolism, affecting overall cell function .

Medicine

4-MTA is explored for its therapeutic properties , particularly as a precursor in drug synthesis. Notable applications include:

- Drug Development: The compound's unique functional groups enhance its lipophilicity and binding affinity to biological targets, making it a candidate for developing novel therapeutics .

- Potential Anticancer Activity: Preliminary studies suggest that compounds similar to 4-MTA may exhibit anticancer properties, warranting further investigation into its pharmacological effects .

Industry

In industrial applications, 4-MTA is utilized in the production of specialty chemicals and materials. Its ability to serve as an intermediate in synthesizing agrochemicals highlights its versatility .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 4-methoxy group in the target compound enhances solubility compared to non-methoxy analogs (e.g., 4-(trifluoromethyl)benzylamine) .

- Stability : Unlike 4-(trifluoromethyl)benzylamine, which forms dimeric Schiff bases (e.g., compound 11 in ), the methoxy group in the target compound reduces unwanted side reactions.

- Biological Activity : Benzylbenzylamine derivatives (e.g., compound 7f ) with additional aryl groups show superior antifungal activity but lack the trifluoromethyl group’s metabolic advantages.

Biological Activity

4-Methoxy-2-(trifluoromethyl)benzylamine (C₉H₁₀F₃NO) is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a methoxy group and a trifluoromethyl group attached to a benzylamine framework. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₉H₁₀F₃NO

- Molecular Weight : Approximately 205.18 g/mol

- Structural Features :

- Methoxy group (-OCH₃)

- Trifluoromethyl group (-CF₃)

The presence of these functional groups enhances the compound's lipophilicity and reactivity, making it valuable in various biochemical applications.

While specific mechanisms for this compound remain largely undocumented, its structural characteristics suggest potential interactions with biological targets. The trifluoromethyl group can improve membrane permeability, while the benzamidine moiety may facilitate hydrogen bonding and electrostatic interactions with enzyme active sites, potentially leading to enzyme inhibition or modulation of biochemical pathways.

Enzyme Inhibition and Ligand Interactions

Research indicates that this compound may act as an enzyme inhibitor or ligand in biochemical assays. Its ability to bind specific biomolecules suggests it could influence various biological processes.

Therapeutic Potential

- Anti-inflammatory Properties : The compound has been explored for its potential therapeutic properties, including anti-inflammatory effects.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating promising results in preclinical models .

Study on Retinal Vascular Leakage

A study involving a structurally similar compound demonstrated significant efficacy in reducing retinal vascular leakage in diabetic rats. This was achieved through systemic administration, suggesting that compounds with similar structures might also exhibit beneficial effects in ocular conditions .

Antimycobacterial Activity

Another study highlighted the antimycobacterial activity of related compounds, with minimal inhibitory concentrations (MICs) reported for various derivatives. Although specific data for this compound is limited, the structural similarities indicate potential activity against Mycobacterium tuberculosis .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-(Trifluoromethyl)benzylamine | C₇H₈F₃N | Lacks methoxy group; used in agrochemicals |

| 2-Methoxy-4-(trifluoromethyl)benzylamine | C₉H₁₀F₃NO | Similar structure; different substituent positions |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | C₁₂H₁₄ClF₃N | High antimycobacterial activity against M. tuberculosis |

Q & A

Q. What synthetic routes are available for preparing 4-Methoxy-2-(trifluoromethyl)benzylamine, and what are the critical reaction conditions to consider?

Synthesis typically involves multi-step protocols, including substitution and reduction reactions. For example, a related trifluoromethylbenzamide derivative was synthesized using O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride under controlled basic conditions (Na₂CO₃). Critical factors include maintaining anhydrous conditions, precise stoichiometry, and temperature control (e.g., reflux in dichloromethane). Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What safety and handling protocols are recommended for this compound in laboratory settings?

- Hazard Analysis : Conduct a thorough risk assessment for mutagenicity (Ames II testing indicates low but non-zero mutagenicity, comparable to benzyl chloride) .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Employ fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers under inert gas (e.g., N₂) at temperatures below 15°C to prevent decomposition .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : To confirm substitution patterns and purity (e.g., ¹⁹F NMR for trifluoromethyl group analysis).

- Mass Spectrometry : Exact mass determination (e.g., m/z 193.01 for related derivatives) ensures molecular formula validation .

- X-ray Crystallography : For structural elucidation, though dependent on crystal quality .

Q. What are the storage and stability considerations for this compound?

Store in moisture-free, inert environments (e.g., argon atmosphere) at 2–8°C. Avoid exposure to heat (>70°C) to prevent thermal decomposition. Stability tests via DSC (Differential Scanning Calorimetry) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How does the trifluoromethyl group influence physicochemical properties compared to non-fluorinated analogs?

The trifluoromethyl group enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs).

- Electron-Withdrawing Effects : Reduces pKa of the benzylamine group, affecting nucleophilic reactivity.

- Thermal Stability : Higher decomposition onset temperatures (e.g., 180°C vs. 150°C) due to C–F bond strength .

Q. In antimicrobial studies, how does this compound compare to structurally similar derivatives?

The trifluoromethyl group enhances activity against Candida albicans and Aspergillus niger (MIC values: 8–16 µg/mL) by improving target binding (e.g., leucyl-tRNA synthetase inhibition). Derivatives with para-substituted electron-withdrawing groups show higher efficacy than ortho-substituted analogs .

Q. How can computational methods predict biological interactions of its derivatives?

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Q. How does the trifluoromethyl group affect reactivity in nucleophilic substitutions?

The group increases electrophilicity at the benzylamine position, accelerating SN2 reactions (e.g., 2x faster alkylation rates vs. methyl analogs). However, steric hindrance may reduce yields in bulky electrophile reactions .

Q. What are the common impurities in synthesis, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.